molecular formula C8H6BrIO2 B12455227 2-Bromo-3-iodo-4-methoxybenzaldehyde

2-Bromo-3-iodo-4-methoxybenzaldehyde

Cat. No.: B12455227
M. Wt: 340.94 g/mol
InChI Key: JIKJCRYHNURCNS-UHFFFAOYSA-N
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Description

2-Bromo-3-iodo-4-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C8H6BrIO2. This compound is characterized by the presence of bromine, iodine, and methoxy groups attached to a benzaldehyde core. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-iodo-4-methoxybenzaldehyde typically involves a multi-step process starting from 4-methoxybenzaldehyde. The key steps include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-iodo-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.

    Iodination: Iodine with an oxidizing agent like hydrogen peroxide.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Various substituted benzaldehydes.

    Oxidation: 2-Bromo-3-iodo-4-methoxybenzoic acid.

    Reduction: 2-Bromo-3-iodo-4-methoxybenzyl alcohol.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-iodo-4-methoxybenzaldehyde is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties. This dual halogenation allows for versatile chemical transformations and the synthesis of a wide range of derivatives .

Properties

Molecular Formula

C8H6BrIO2

Molecular Weight

340.94 g/mol

IUPAC Name

2-bromo-3-iodo-4-methoxybenzaldehyde

InChI

InChI=1S/C8H6BrIO2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3

InChI Key

JIKJCRYHNURCNS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)Br)I

Origin of Product

United States

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